molecular formula C13H15NO7 B608856 L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)- CAS No. 688013-96-9

L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)-

Cat. No. B608856
M. Wt: 297.26
InChI Key: HJTAPPMVLVVDGZ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyl tyrosine is an amino-acid derivative.

Scientific Research Applications

Biocatalytic Derivatization

L-Tyrosine, an aromatic, polar, non-essential amino acid, is significant in producing various chemicals like L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid through enzymatic biocatalysts. These derivatives find extensive use in pharmaceutical, food, and cosmetics industries. The review by Tan, Song, Chen, Liu, and Wu (2020) in "Applied Microbiology and Biotechnology" discusses the advances in L-tyrosine derivatization, highlighting strategies in biosynthesis and potential industrial applications (Tan, Song, Chen, Liu, & Wu, 2020).

Polymer Synthesis

L-Tyrosine derivatives are pivotal in synthesizing biodegradable polymers. Bourke and Kohn (2003) in "Advanced Drug Delivery Reviews" detail the development of tyrosine-derived polycarbonates, polyarylates, and polyethers. These polymers have applications in cellular responses, sterilization techniques, drug delivery, and fabrication processes (Bourke & Kohn, 2003).

Interaction with Superoxide

Möller, Hatch, Kim, and Porter (2012) in "Journal of the American Chemical Society" explored the reaction of tyrosyl radicals with superoxide, forming hydroperoxide derivatives of tyrosine. This study provides insights into the reactivity of tyrosine oxidation products in physiological and pathological conditions (Möller, Hatch, Kim, & Porter, 2012).

ICT Transitions and Coloration

Fujisawa, Kikuchi, and Hanaya (2016) in "Chemical Physics Letters" demonstrated the coloration of L-tyrosine based on organic-semiconductor interfacial charge-transfer (ICT) transitions, which is significant for selective detection without structural change, contrasting conventional methods (Fujisawa, Kikuchi, & Hanaya, 2016).

Radical Scavenging Activity

Kumar, Gnanendra, and Naik (2009) in "Journal of Chemistry" researched the synthesis of tyrosine analogues and their radical scavenging activity. This study is crucial for understanding the antioxidant potential of L-tyrosine derivatives (Kumar, Gnanendra, & Naik, 2009).

Structural and Binding Studies

L-tyrosine's role in protein synthesis and as a precursor for several neurotransmitters and hormones is well-documented. Studies like Frey, Koetzle, Lehmann, and Hamilton (1973) in "Journal of Chemical Physics" provide a detailed comparison between the crystal and molecular structures of L-tyrosine and its hydrochloride, contributing to our understanding of its molecular interactions (Frey, Koetzle, Lehmann, & Hamilton, 1973).

Enzymatic Activities

Winder and Harris (1991) in "European Journal of Biochemistry" developed new assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase, essential for understanding the enzyme's role in various physiological processes (Winder & Harris, 1991).

properties

CAS RN

688013-96-9

Product Name

L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)-

Molecular Formula

C13H15NO7

Molecular Weight

297.26

IUPAC Name

(S)-4-(((S)-1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1

InChI Key

HJTAPPMVLVVDGZ-UWVGGRQHSA-N

SMILES

OC1=CC=C(C=C1)C[C@@H](C(O)=O)NC([C@@H](O)CC(O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Malyl tyrosine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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